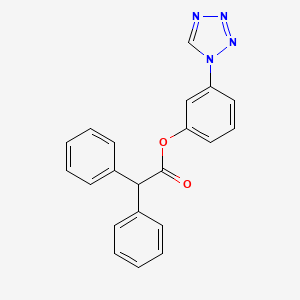
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzoxazole moiety, and a tetrahydrofuran group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne
Coupling of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with a suitable leaving group on the triazole ring.
Final Coupling and Functionalization: The final step involves coupling the benzoxazole and triazole intermediates, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzoxazole and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoxazole and triazole derivatives with various functional groups.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes, given its potential to interact with biomolecules.
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, making it valuable in biochemical research.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways in diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It may be incorporated into pharmaceutical formulations for its potential therapeutic effects.
作用机制
The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzoxazole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.
Benzoxazole Derivatives: Compounds with benzoxazole moieties, such as 2-phenylbenzoxazole.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran groups, such as tetrahydrofuran-2-carboxamides.
Uniqueness
The uniqueness of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the triazole, benzoxazole, and tetrahydrofuran groups in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C22H21N5O3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
5-methyl-N-(oxolan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-14-20(22(28)23-13-17-8-5-11-29-17)24-26-27(14)16-9-10-19-18(12-16)21(30-25-19)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,23,28) |
InChI 键 |
OHFZMWFKWIICFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5CCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982463.png)
![2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B14982466.png)

![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)

![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14982483.png)
![4-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982495.png)
![2-(3,5-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14982503.png)

methanone](/img/structure/B14982509.png)
![(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B14982516.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B14982530.png)
